An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Amino-4-cyclopropoxybenzonitrile
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Amino-4-cyclopropoxybenzonitrile
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides profound insights into molecular architecture.[1] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 2-Amino-4-cyclopropoxybenzonitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents a theoretical framework based on established NMR principles and comparative data from structurally analogous compounds. This guide is intended to serve as a robust reference for the characterization and verification of 2-Amino-4-cyclopropoxybenzonitrile.
The molecular structure of 2-Amino-4-cyclopropoxybenzonitrile incorporates a primary amine, a cyclopropoxy substituent, and a nitrile group on a benzene ring. The electronic interplay between the electron-donating amino and cyclopropoxy groups and the electron-withdrawing nitrile group creates a unique electronic environment that is reflected in its NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to provide distinct signals for the aromatic, amine, and cyclopropoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-cyclopropoxybenzonitrile
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | Doublet | 1H | Aromatic H (Position 6) |
| ~6.3 - 6.5 | Doublet of doublets | 1H | Aromatic H (Position 5) |
| ~6.2 - 6.4 | Doublet | 1H | Aromatic H (Position 3) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ Protons |
| ~3.7 - 3.9 | Multiplet | 1H | Cyclopropoxy -CH |
| ~0.7 - 0.9 | Multiplet | 4H | Cyclopropoxy -CH₂ |
Rationale for Predicted ¹H Chemical Shifts:
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Aromatic Protons (H-6, H-5, H-3): The protons on the aromatic ring are expected to appear in the range of 6.0-7.5 ppm.[2] The H-6 proton, being ortho to the electron-withdrawing nitrile group, is predicted to be the most deshielded and appear furthest downfield. The H-3 and H-5 protons will be shifted upfield due to the electron-donating effects of the adjacent amino and cyclopropoxy groups, respectively. The splitting patterns will arise from spin-spin coupling with neighboring aromatic protons.
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Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet.[3] Their chemical shift is variable and can be influenced by solvent, concentration, and temperature.
-
Cyclopropoxy Protons (-OCH- and -CH₂-): The methine proton of the cyclopropoxy group is anticipated to be a multiplet in the region of 3.7-3.9 ppm due to coupling with the adjacent methylene protons. The four methylene protons of the cyclopropyl ring are expected to appear as a complex multiplet in the upfield region of 0.7-0.9 ppm, a characteristic chemical shift for cyclopropyl groups.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of chemically distinct carbon environments and their electronic nature. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlet peaks.[5]
Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-4-cyclopropoxybenzonitrile
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C4 (Aromatic C-O) |
| ~150 - 155 | C2 (Aromatic C-NH₂) |
| ~133 - 136 | C6 (Aromatic CH) |
| ~118 - 122 | C≡N (Nitrile Carbon) |
| ~105 - 108 | C5 (Aromatic CH) |
| ~100 - 103 | C3 (Aromatic CH) |
| ~95 - 98 | C1 (Aromatic C-CN) |
| ~55 - 60 | Cyclopropoxy -CH |
| ~5 - 10 | Cyclopropoxy -CH₂ |
Rationale for Predicted ¹³C Chemical Shifts:
-
Aromatic Carbons: The aromatic carbons are expected to resonate between 95 and 165 ppm.[6] The carbons directly attached to the electronegative oxygen (C4) and nitrogen (C2) atoms will be the most deshielded. The carbon bearing the nitrile group (C1) will be significantly upfield. The remaining aromatic carbons (C3, C5, and C6) will have chemical shifts determined by the combined electronic effects of the substituents.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[6]
-
Cyclopropoxy Carbons (-CH and -CH₂): The methine carbon of the cyclopropoxy group is predicted to be in the 55-60 ppm range, while the methylene carbons are expected in the highly shielded region of 5-10 ppm.[6]
Experimental Protocols
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Amino-4-cyclopropoxybenzonitrile.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Materials:
-
2-Amino-4-cyclopropoxybenzonitrile (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh the appropriate amount of 2-Amino-4-cyclopropoxybenzonitrile into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction to obtain an absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Structural Visualization and Key Correlations
The following diagram illustrates the molecular structure of 2-Amino-4-cyclopropoxybenzonitrile and highlights the key predicted NMR correlations.
Figure 1. Molecular structure of 2-Amino-4-cyclopropoxybenzonitrile with key predicted ¹H and ¹³C NMR chemical shifts.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Amino-4-cyclopropoxybenzonitrile. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, a comprehensive set of expected spectral data has been compiled. The provided experimental protocols offer a standardized approach for the acquisition of high-quality NMR data for this compound. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related molecules, facilitating efficient and accurate structural verification.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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ResearchGate. 13C NMR spectra of 2-amino-2 0... [Link]
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The Royal Society of Chemistry. 6-Carboxyethyl-(1S,2S)-1,2-dihydroxycyclohex-3-ene (11). (378 mg, 84%,) colorless crystals; m.p. 91-92 ºC (ethyl acetate/hexane. [Link]
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PMC. Polyketone metabolites isolated from Rhodiola tibetica endohytic fungus Alternaria sp. HJT-Y7 and their SARS-CoV-2 virus inhibitory activitives. [Link]
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PubChem. 2-Amino-4-(2-chlorophenoxy)benzonitrile. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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